3-Oxo-(-)-lentiginosine
Description
Contextualization within Iminosugar Alkaloids and Indolizidine Derivatives
3-Oxo-(-)-lentiginosine belongs to the broad class of iminosugars, which are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. This structural alteration confers upon them the ability to interact with carbohydrate-processing enzymes. More specifically, it is classified as a polyhydroxylated indolizidine alkaloid. researchgate.net The indolizidine core consists of a fused bicyclic system with a six-membered ring and a five-membered ring sharing a nitrogen atom.
The "(-)-lentiginosine" part of the name refers to the non-natural enantiomer of (+)-lentiginosine, an alkaloid first isolated from the leaves of Astragalus lentiginosus. arkat-usa.org The "3-Oxo" prefix indicates the presence of a ketone group at the third position of the indolizidine ring. This seemingly minor modification has profound implications for the molecule's biological activity and its utility as a synthetic intermediate. It is often synthesized from D-tartaric acid. researchgate.net
Significance of this compound in Bioactive Compound Discovery
The significance of this compound in the realm of bioactive compound discovery is multifaceted. It serves as a crucial intermediate in the synthesis of (-)-lentiginosine (B1674729) and its derivatives. cymitquimica.com The non-natural enantiomer, (-)-lentiginosine, has garnered considerable attention for its pro-apoptotic activity against various tumor cell lines, while exhibiting low cytotoxicity towards normal cells. researchgate.netsemanticscholar.org This selective activity makes it a compelling target for cancer research.
Furthermore, the study of this compound and its parent compound contributes to a deeper understanding of structure-activity relationships among glycosidase inhibitors. Glycosidases are enzymes that play critical roles in numerous biological processes, and their inhibition is a therapeutic strategy for diseases like diabetes and viral infections. researchgate.net While the natural (+)-lentiginosine is a known inhibitor of amyloglucosidase, the exploration of its derivatives, including the 3-oxo variant, allows researchers to probe the specific structural requirements for potent and selective enzyme inhibition. arkat-usa.orgresearchgate.net
Research has also focused on synthesizing analogs of (-)-lentiginosine, starting from intermediates like this compound, to develop molecular probes for identifying its cellular targets and elucidating its mechanism of action. semanticscholar.org The synthesis of new quaternary indolizidine iminosugars and their 3-oxo analogs has led to the discovery of potent inhibitors of various glycosidase enzymes. colab.ws
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,8aR)-1,2-dihydroxy-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-6-5-3-1-2-4-9(5)8(12)7(6)11/h5-7,10-11H,1-4H2/t5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCBJKFYFVBJCS-QYNIQEEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(C(C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@H](C1)[C@H]([C@@H](C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461178 | |
| Record name | 3-Oxo-(-)-lentiginosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160169-49-3 | |
| Record name | 3-Oxo-(-)-lentiginosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Oxo Lentiginosine and Analogues
Total Synthesis Approaches
Total synthesis strategies for 3-oxo-(-)-lentiginosine and its analogues primarily focus on constructing the characteristic indolizidine skeleton with precise control over its stereochemistry. These approaches often leverage the inherent chirality of natural products, known as the chiral pool, to establish the multiple stereocenters present in the target molecules.
Enantioselective and Diastereoselective Synthesis
The core challenge in synthesizing these alkaloids lies in the selective formation of the correct stereoisomer. Chemists employ various enantioselective and diastereoselective reactions to build the bicyclic system from acyclic or heterocyclic precursors derived from the chiral pool.
The "chiral pool" refers to the collection of abundant and inexpensive enantiomerically pure compounds provided by nature, such as sugars and amino acids. These molecules serve as versatile starting points for the synthesis of complex chiral targets, including this compound.
D-Tartaric acid is a versatile chiral building block for the synthesis of (-)-lentiginosine (B1674729), the enantiomer of the natural product. A concise and stereoselective synthesis has been developed using an enantiopure pyrroline (B1223166) N-oxide intermediate derived from D-tartaric acid. colab.wsnih.gov The key step in this methodology is a completely diastereoselective nucleophilic addition to the cyclic nitrone. colab.wsnih.gov This is followed by a sequence of two simultaneous and two tandem reactions that occur under the same conditions in a single operational step, efficiently constructing the indolizidine core. colab.wsnih.gov While this route directly yields (-)-lentiginosine, the formation of the 3-oxo analogue would require a subsequent oxidation step at the C-3 position of the indolizidine ring.
| Key Intermediate from D-Tartaric Acid | Key Transformation | Product | Reference |
| Enantiopure pyrroline N-oxide | Diastereoselective nucleophilic addition | (-)-Lentiginosine | colab.wsnih.gov |
L-(+)-Tartaric acid serves as the chiral precursor for the synthesis of natural (+)-lentiginosine. nih.gov One effective approach involves the elaboration of a γ-oxo-amide derived from L-tartaric acid. arkat-usa.org The retrosynthetic analysis for (+)-lentiginosine identifies a key lactam intermediate, which is essentially a 3-oxo-lentiginosine analogue. arkat-usa.org The synthesis begins with the controlled addition of 4-benzyloxybutylmagnesium bromide to the bis-dimethylamide of L-tartaric acid, affording a ketoamide in 88% yield. arkat-usa.org Subsequent stereoselective reduction, conversion to an azide (B81097), and cyclization leads to the formation of the crucial lactam, which is then reduced to provide (+)-lentiginosine. arkat-usa.org
Another strategy employs a nitrone intermediate derived from L-tartaric acid, which undergoes a ring-closing metathesis (RCM) reaction to construct the six-membered ring of the (+)-lentiginosine skeleton. as-1.co.jp
Table 1: Synthesis of (+)-Lentiginosine Analogue from L-Tartaric Acid
| Starting Material | Key Intermediate | Transformation | Yield | Reference |
|---|---|---|---|---|
| Bis-dimethylamide of L-tartaric acid | Ketoamide | Grignard Addition | 88% | arkat-usa.org |
| Ketoamide | γ-Hydroxy amide | Stereoselective Reduction | 71% | arkat-usa.org |
| γ-Hydroxy amide | Lactam (3-oxo analogue) | Azide formation and cyclization | - | arkat-usa.org |
D-Mannitol, an abundant sugar alcohol, is a common starting material for the total synthesis of (-)-lentiginosine. nih.gov The synthesis utilizes highly stereoselective reactions to convert D-mannitol into the target alkaloid. nih.gov A common strategy involves preparing (R)-2,3-O-isopropylidene glyceraldehyde from D-mannitol. nih.govworldwidejournals.com This chiral aldehyde is a versatile building block; for instance, it can be condensed with 2-bromopyridine (B144113) to initiate a sequence leading to (-)-lentiginosine and its epimers. nih.gov
In another approach, a diol prepared from D-mannitol is cleaved with lead tetraacetate to give a crude aldehyde, which serves as a precursor for constructing the indolizidine skeleton via a key ring-closing metathesis (RCM) step. as-1.co.jp Furthermore, D-mannitol derived building blocks have been used to synthesize trihydroxylated indolizidinones, which are close analogues of 3-oxo-lentiginosine. mdpi.com
Table 2: Key Synthetic Intermediates from D-Mannitol
| Precursor | Derived Intermediate | Application | Reference |
|---|---|---|---|
| D-Mannitol | (R)-2,3-O-isopropylidene glyceraldehyde | Synthesis of (-)-lentiginosine and epimers | nih.gov |
| D-Mannitol | Diol intermediate | Synthesis of (-)-lentiginosine via RCM | as-1.co.jp |
| D-Mannitol | Nitroalkenes | Synthesis of densely functionalized chiral molecules | mdpi.com |
D-Glucose is another valuable chiral pool starting material for the synthesis of lentiginosine (B11785389) analogues. nih.gov A notable synthesis produces 3-oxo analogues of indolizidine iminosugars from D-glucose derived C5-γ-azido esters. colab.ws The key step in this synthesis is an intramolecular reductive aminocyclization/lactamization, which builds both rings of the indolizidine skeleton in a single pot, directly forming the 3-oxo (lactam) functionality. colab.ws
Other syntheses from D-glucose have yielded various epimers of lentiginosine. For example, (-)-8a-epi-lentiginosine was synthesized from D-glucose using a palladium-catalyzed intramolecular Tsuji–Trost reaction of an allylic alcohol as the key step to form the hydroxylated pyrrolidine (B122466) ring with high stereospecificity. researchgate.net Additionally, a D-glucose-derived aziridine (B145994) carboxylate has been used for the efficient synthesis of (+)-1,2-di-epi-lentiginosine. thegoodscentscompany.com
Table 3: Synthesis of Lentiginosine Analogues from D-Glucose
| Precursor | Key Reaction | Product | Reference |
|---|---|---|---|
| D-Glucose derived C5-γ-azido esters | Intramolecular reductive aminocyclization/lactamization | 3-Oxo indolizidine iminosugars | colab.ws |
| D-Glucose derived allylic alcohol | Intramolecular Tsuji–Trost reaction | (-)-8a-epi-Lentiginosine | researchgate.net |
| D-Glucose derived aziridine carboxylate | - | (+)-1,2-di-epi-Lentiginosine | thegoodscentscompany.com |
D-Mannitol Derived Chiral Precursors
Pyrroline N-Oxide Based Strategies
The use of enantiopure pyrroline N-oxides as key building blocks represents a powerful and frequently employed strategy for the synthesis of lentiginosine and its analogs. These cyclic nitrones, often derived from the chiral pool, such as tartaric acid or malic acid, serve as versatile intermediates, primarily in 1,3-dipolar cycloaddition reactions. acs.orgresearchgate.netcolab.wsresearchgate.net
A concise and stereoselective synthesis of (-)-lentiginosine has been achieved utilizing an enantiopure pyrroline N-oxide building block derived from D-tartaric acid. colab.ws A key step in this approach is the highly diastereoselective nucleophilic addition of an organometallic reagent to the cyclic nitrone. acs.orgcolab.ws For instance, the addition of organometallic nucleophiles to L-tartaric acid-derived nitrone has been shown to be highly stereoselective, forming a crucial C-C bond for the construction of the indolizidine skeleton. acs.org
Furthermore, the synthesis of both (+) and (-)-lentiginosine has been accomplished through stereoselective 1,3-dipolar cycloaddition reactions of dihydroxylated pyrroline N-oxides with suitable dipolarophiles. acs.org The choice of the enantiomer of tartaric acid as the starting material dictates the final stereochemistry of the lentiginosine product. colab.wsresearchgate.net The versatility of this strategy is highlighted by its application in the synthesis of not only lentiginosine but also its derivatives, such as 7-hydroxylentiginosine. researchgate.netresearchgate.net An improved method for preparing enantiopure 3,4-bis-tert-butoxypyrroline N-oxides has also been reported, enhancing the efficiency of this synthetic route. researchgate.net
The general approach involves the synthesis of the enantiomerically pure cyclic nitrone, followed by a diastereoselective cycloaddition or nucleophilic addition to introduce the side chain required for the second ring formation. Subsequent chemical transformations, including ring-closing metathesis or other cyclization methods, lead to the final indolizidine structure. acs.org
| Key Feature | Description |
| Starting Materials | Enantiopure sources like D- or L-tartaric acid, L-malic acid. acs.orgresearchgate.net |
| Key Intermediate | Enantiopure pyrroline N-oxide. colab.ws |
| Core Reaction | 1,3-dipolar cycloaddition or nucleophilic addition. acs.orgresearchgate.net |
| Stereocontrol | High diastereoselectivity is achieved in the key addition step. colab.ws |
| Applicability | Synthesis of both enantiomers of lentiginosine and its hydroxylated analogs. acs.orgresearchgate.net |
Intramolecular Reductive Aminocyclization/Lactamization
Intramolecular reductive aminocyclization and lactamization represent a powerful one-pot strategy for the construction of the indolizidine and quinolizidine (B1214090) skeletons found in various alkaloids, including analogs of this compound. researchgate.net This methodology allows for the simultaneous formation of both rings of the bicyclic system from a linear precursor. researchgate.net
A notable application of this strategy is in the synthesis of quaternary indolizidine iminosugars. For example, C-8a-hydroxymethyl-1-deoxycastanospermine congeners and their 3-oxo analogs have been synthesized using an intramolecular reductive aminocyclization/lactamization of D-mannose or D-glucose derived C5-γ-azido esters as the key step. researchgate.net In this cascade reaction, the azido (B1232118) group is reduced to an amine, which then undergoes a spontaneous intramolecular cyclization with an ester functionality to form a lactam, thereby constructing the indolizidine core.
The general process involves the synthesis of a γ-azido ester precursor, which upon reduction of the azide to a primary amine, initiates a cascade of cyclization and lactamization to furnish the bicyclic indolizidinone framework. This method is highly efficient as it constructs complex molecular architecture in a single synthetic operation.
| Starting Material Example | Key Reaction | Product |
| D-glucose derived C5-γ-azido ester | Intramolecular Reductive Aminocyclization/Lactamization | Quaternary indolizidinone iminosugar researchgate.net |
1,3-Dipolar Cycloaddition Strategies
The 1,3-dipolar cycloaddition is a cornerstone in the synthesis of lentiginosine and its derivatives, providing a robust method for constructing the five-membered pyrrolidine ring of the indolizidine core with excellent stereocontrol. acs.orgresearchgate.netresearchgate.net This strategy typically involves the reaction of a cyclic nitrone, the 1,3-dipole, with an alkene or alkyne dipolarophile. acs.org
Enantiopure pyrroline N-oxides, often derived from chiral sources like L-tartaric acid, are commonly used as the nitrone component. researchgate.netresearchgate.net The cycloaddition of these dihydroxylated pyrroline N-oxides to dipolarophiles such as 4-butenol is a key step in assembling the indolizidine ring system. researchgate.net The stereochemistry of the final product is dictated by the chirality of the starting nitrone and the diastereoselectivity of the cycloaddition. acs.org
This methodology has been successfully applied to the synthesis of both (+)- and (-)-lentiginosine, which was crucial in confirming the absolute configuration of the natural product. acs.org Beyond the parent compound, this strategy has been extended to create a diverse range of 7-substituted lentiginosine derivatives. researchgate.net For instance, after the initial cycloaddition to form the isoxazolidine (B1194047) intermediate, this moiety can be elaborated to introduce functionalities like amino and azido groups at the 7-position. These functionalized analogs can then be further conjugated with other molecules, such as amino acids or alkynes via copper-catalyzed Huisgen cycloadditions, demonstrating the modularity of this approach. researchgate.net
The power of the 1,3-dipolar cycloaddition lies in its ability to efficiently and stereoselectively generate complex heterocyclic structures, making it a favored method in the synthesis of polyhydroxylated alkaloids.
| Reaction Component | Example |
| 1,3-Dipole | Dihydroxylated pyrroline N-oxide (from L-tartaric acid) researchgate.netresearchgate.net |
| Dipolarophile | 4-Butenol researchgate.net |
| Key Intermediate | Isoxazolidine researchgate.net |
| Final Products | (+)-Lentiginosine, (-)-Lentiginosine, 7-amino-lentiginosine, 7-azido-lentiginosine acs.orgresearchgate.net |
Sharpless Asymmetric Dihydroxylation as a Key Step
The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective introduction of vicinal diols into organic molecules, and it has been employed as a crucial step in several total syntheses of lentiginosine and its analogs. researchgate.netnih.govbeilstein-journals.orgrsc.orgnih.govbenthamdirect.com This reaction allows for the creation of key stereocenters with high predictability and enantiomeric excess. mdpi.comnih.gov
In one of the total syntheses of (+)-lentiginosine, an improved Sharpless asymmetric dihydroxylation of ethyl 3-(pyridin-2-yl)acrylate N-oxide was the key step to install the required hydroxyl groups. researchgate.net This reaction has also been central to a stereoselective approach for the synthesis of (-)-lentiginosine, (-)-epi-lentiginosine, and (-)-dihydroxypyrrolizidine starting from a simple aldehyde. rsc.org
The general strategy involves the use of an α,β-unsaturated ester or a similar olefinic substrate which, upon undergoing Sharpless asymmetric dihydroxylation using AD-mix-α or AD-mix-β, yields a chiral diol. nih.govbenthamdirect.com This diol is then elaborated through a series of steps to construct the final indolizidine or related alkaloid structure. The high degree of stereocontrol afforded by this reaction is critical for the synthesis of these stereochemically rich natural products. nih.govbeilstein-journals.org
The versatility of this method is further demonstrated in its application to the synthesis of various hydroxylated piperidines, indolizidines, and quinolizidines from α,β-unsaturated diazoketones, where the asymmetric dihydroxylation is a key transformation. nih.govbenthamdirect.com
| Substrate Type | Key Reagent | Significance |
| α,β-Unsaturated Ester | AD-mix | Enantioselective introduction of diol functionality. researchgate.netnih.gov |
| Olefinic Precursors | OsO4, Chiral Ligand | Creation of key stereocenters for alkaloid synthesis. rsc.orgmdpi.com |
Intramolecular Cyclization of α-Sulfinyl Carbanions
The intramolecular cyclization of α-sulfinyl carbanions is a valuable synthetic tool for the construction of nitrogen-containing heterocyclic compounds, including the pyrrolizidine (B1209537) and indolizidine skeletons related to this compound. researchgate.netthieme-connect.comtsri.or.th This strategy involves the generation of a carbanion adjacent to a sulfoxide (B87167) group, which then acts as a nucleophile, attacking an intramolecular electrophile, typically a carbonyl group, to form a cyclic product. researchgate.nettsri.or.th
This methodology has been successfully applied to the synthesis of (+)-lentiginosine and its pyrrolizidine analogues. acs.org The general approach begins with the preparation of an N-phenylsulfinylalkylamide. Treatment of this precursor with a strong base, such as lithium diisopropylamide (LDA), generates the α-sulfinyl carbanion, which then undergoes intramolecular cyclization onto the amide carbonyl. researchgate.nettsri.or.th The resulting cyclized product can then be subjected to reductive desulfurization or sulfoxide elimination to yield the final saturated or unsaturated heterocyclic system. researchgate.nettsri.or.th
This method provides a general route to pyrrolidines and piperidines, which are the core structures of many alkaloids. researchgate.nettsri.or.th The versatility of this approach allows for the synthesis of a range of N-heterocycles by varying the length of the alkyl chain connecting the sulfoxide and the amide. tsri.or.th
| Key Precursor | Reaction Type | Key Transformation |
| N-phenylsulfinylalkylamide | Intramolecular Cyclization | Formation of a C-C bond to create the heterocyclic ring. researchgate.nettsri.or.th |
| α-sulfinyl carbanion | Nucleophilic addition | Attack on an amide carbonyl. acs.org |
Palladium-Catalyzed Intramolecular Tsuji-Trost Reaction
The palladium-catalyzed intramolecular Tsuji-Trost reaction is a powerful method for the formation of carbon-nitrogen bonds and has been effectively utilized in the total synthesis of (+)-lentiginosine. nih.govresearchgate.net This reaction involves the palladium-catalyzed allylic substitution of a substrate containing an allylic leaving group with an intramolecular nitrogen nucleophile. researcher.lifethieme-connect.de
A significant advancement in this area is the use of non-derivatized allylic alcohols as substrates, which circumvents the need for pre-functionalization of the hydroxyl group into a better leaving group. nih.govresearchgate.net In the synthesis of (+)-lentiginosine, this methodology was applied as a key step. nih.govresearchgate.net The reaction proceeds with high yields and enantiospecificity, using a palladium catalyst with a bidentate BiPhePhos ligand. nih.gov A proposed mechanism involves a palladium hydride species as a key intermediate in the activation of the hydroxyl group. nih.gov
This strategy is particularly advantageous as it often generates water as the only byproduct, making it a greener synthetic alternative. researcher.life The intramolecular nature of the reaction allows for the efficient construction of the pyrrolidine ring of the indolizidine skeleton. nih.govresearchgate.net
| Catalyst | Ligand | Substrate | Key Advantage |
| Palladium | BiPhePhos | Non-derivatized allylic alcohol nih.gov | High enantiospecificity, no need for pre-functionalization of the alcohol. nih.govresearchgate.net |
Intramolecular Julia Olefination of Imides
The intramolecular Julia olefination of imides is an original and effective method for the synthesis of N-fused bicyclic enamides, which are valuable precursors for various alkaloids, including those with indolizidine and quinolizidine frameworks. acs.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net This reaction allows for the formation of a strategic exocyclic double bond, which can be further manipulated to complete the synthesis of the target molecule. acs.org
This methodology has been developed to provide access to acs.orgresearchgate.net, acs.orgresearchgate.net, and researchgate.netresearchgate.net fused bicyclic lactam enamides. researchgate.net The reaction involves the intramolecular coupling of a sulfone-stabilized carbanion with a cyclic imide carbonyl group. researchgate.netorganic-chemistry.org A modified version of the Julia olefination has been successfully applied to the synthesis of substituted indolizidines and quinolizidines with a focus on the regioselectivity of the reaction with unsymmetrically substituted imides. acs.orgnih.gov
The utility of this transformation has been demonstrated in the total synthesis of natural products such as Pandalizine A. nih.gov The intramolecular Julia olefination of imides provides a powerful tool for the construction of the core structures of a variety of bicyclic alkaloids. acs.orgresearchgate.netresearchgate.net
| Reaction Type | Key Feature | Application |
| Intramolecular Modified Julia Olefination | Formation of N-fused bicyclic enamides. researchgate.netresearchgate.net | Synthesis of indolizidine and quinolizidine alkaloids. acs.orgnih.gov |
| Julia-Kocienski Olefination | Use of heteroaryl sulfones. | Stereoselective synthesis of alkenes. |
Organocatalytic and Asymmetric Dihydroxylation
A key transformation in the synthesis of lentiginosine and its analogues is the asymmetric dihydroxylation of olefin precursors. researchgate.netoup.comorganic-chemistry.orgmdpi.com This reaction introduces two adjacent hydroxyl groups with a high degree of stereocontrol, which is crucial for establishing the correct absolute configuration of the final product. The Sharpless asymmetric dihydroxylation is a prominent method employed for this purpose. organic-chemistry.orgmdpi.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), and a stoichiometric co-oxidant. organic-chemistry.orgmdpi.com The choice of the chiral ligand (e.g., in AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation, allowing for the preparation of either enantiomer of the diol product. organic-chemistry.orgmdpi.com
For instance, the synthesis of (+)-lentiginosine has been achieved through a route where Sharpless asymmetric dihydroxylation of an aziridine-enoate was a key step in constructing a dihydroxylated pyrrolidine intermediate. researchgate.net Similarly, organocatalytic approaches, such as those employing proline and its derivatives, have been instrumental in the asymmetric α-amination and α-aminoxylation of aldehydes, which serve as precursors for the construction of the hydroxylated indolizidine core of lentiginosine. thieme-connect.com These methods offer an atom-economical and powerful tool for asymmetric C-N and C-O bond formation. thieme-connect.com
Synthesis of Labeled Derivatives for Biological Studies
To investigate the biological mechanisms of action of lentiginosine derivatives, labeled versions of these compounds are essential. Biotin (B1667282) and fluorescein (B123965) conjugates have been synthesized to serve as affinity and fluorescent probes, respectively. semanticscholar.orgresearchgate.net
The synthesis of biotin-conjugated lentiginosine derivatives has been accomplished to facilitate affinity-based studies aimed at identifying molecular targets. semanticscholar.orgnih.gov A common strategy involves the preparation of a lentiginosine derivative bearing a suitable functional group, such as an amine, which can then be coupled with biotin. semanticscholar.org For example, a 7-amino derivative of (-)-lentiginosine can be synthesized and subsequently reacted with an activated form of biotin, such as biotin N-hydroxysuccinimide ester or by using standard peptide coupling reagents like DCC and DMAP, to form a stable amide linkage. semanticscholar.orgnih.gov One synthetic route involved the creation of an amine intermediate (6) which was then reacted with biotin under standard coupling conditions to yield the biotinylated compound (16) in a 79% yield. semanticscholar.org Subsequent deprotection afforded the final biotin-conjugated lentiginosine derivative (8). semanticscholar.org
Fluorescently labeled lentiginosine derivatives are valuable tools for cellular imaging and tracking studies. semanticscholar.orgmdpi.comrsc.org The synthesis of fluorescein-conjugated lentiginosine typically involves the reaction of an amino-functionalized lentiginosine with a reactive form of fluorescein, such as fluorescein isothiocyanate (FITC). semanticscholar.org The reaction between the amine intermediate (6) and FITC in the presence of a base like triethylamine (B128534) in DMF leads to the formation of a thiourea-linked conjugate. semanticscholar.org Subsequent removal of protecting groups yields the final fluorescein-labeled lentiginosine derivative (7). semanticscholar.org These labeled compounds have been shown to retain significant biological activity, making them suitable for use as fluorescent probes. semanticscholar.org
Biotin-Conjugated Lentiginosine Derivatives
Diversity-Oriented Synthesis of Derivatives
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide range of structurally diverse molecules from a common intermediate. scispace.comfrontiersin.orgmdpi.comfrontiersin.org This approach has been applied to the synthesis of lentiginosine derivatives to explore the structure-activity relationships. researchgate.netresearchgate.net By employing modular approaches, different functional groups and side chains can be introduced onto the lentiginosine scaffold. researchgate.net
One key strategy involves the 1,3-dipolar cycloaddition of a dihydroxylated pyrroline N-oxide with an appropriate dipolarophile to construct the indolizidine ring system. researchgate.net The resulting isoxazolidine moiety can then be further elaborated. For instance, 7-amino and 7-azido derivatives of lentiginosine have been synthesized as key intermediates. researchgate.net These intermediates can then be conjugated with various functionalized chains. The 7-amino derivatives can be coupled with amino acids, while the 7-azido derivatives can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry with a variety of alkynes to introduce diverse substituents. researchgate.net This modularity allows for the creation of a library of lentiginosine analogues with varied properties. researchgate.netfrontiersin.org
Stereochemical Control and Absolute Configuration Assignment in Synthesis
The biological activity of lentiginosine and its analogues is highly dependent on their stereochemistry. Therefore, strict stereochemical control during synthesis and unambiguous assignment of the absolute configuration are of paramount importance. nih.govlibretexts.orgchemrxiv.orgxtalpi.com
Total synthesis campaigns have been instrumental in establishing the absolute configuration of these molecules. nih.gov For example, the total synthesis of (-)-lentiginosine has been achieved starting from D-mannitol, a chiral pool starting material, using a series of highly stereoselective reactions. nih.gov Conversely, the synthesis of (+)-lentiginosine has been accomplished from L-tartaric acid. nih.gov The use of chiral building blocks derived from sources like tartaric acid allows for the enantioselective synthesis of the desired stereoisomer. researchgate.netcolab.ws Key steps often involve diastereoselective nucleophilic additions to chiral nitrones or stereoselective reductions. researchgate.netcolab.ws
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical analysis of this compound and its derivatives. semanticscholar.orgnih.govnih.gov Detailed analysis of 1H and 13C NMR spectra, including chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effect (NOE) data, provides crucial information about the relative stereochemistry of the molecule. researchgate.netnih.gov
For instance, the conformations of the indolizidine ring system can be determined based on the analysis of proton-proton coupling constants. researchgate.net The relative orientation of substituents can be deduced from NOE experiments, where the observation of an NOE between two protons indicates their spatial proximity. Advanced NMR techniques, such as HSQC-HECADE, can be used to accurately measure heteronuclear coupling constants (nJ C,H), which are valuable for determining the relative configuration of chiral centers within cyclic systems. nih.gov In some cases, computational methods are used in conjunction with experimental NMR data to predict the most stable conformations and to support the stereochemical assignments. nih.gov The comparison of NMR data of synthetic compounds with those of natural products, where available, is a key method for confirming the structure and stereochemistry. semanticscholar.org
X-ray Crystal Structure Analysis
To date, a definitive X-ray crystal structure analysis for this compound has not been reported in the scientific literature. However, a detailed crystallographic study has been conducted on its epimer, (−)-8a-epi-lentiginosine, providing valuable insights into the conformational properties of this class of indolizidine alkaloids. researchgate.net
The absolute configuration and structure of (−)-8a-epi-lentiginosine were unequivocally confirmed through NMR and single-crystal X-ray diffraction analysis. researchgate.net The analysis revealed that the five-membered ring of the indolizidine core adopts an envelope conformation with the nitrogen atom in the endo-position. Concurrently, the fused six-membered ring assumes a chair conformation. researchgate.net This observed solid-state structure is consistent with theoretical predictions from Density Functional Theory (DFT) calculations. researchgate.net
The stability of the crystal lattice is maintained by a one-dimensional hydrogen-bonded network that extends along the a-axis. This network involves both hydroxyl groups and the amine functionality, with O-H···N and O-H···O interactions being prominent. Specifically, the hydrogen bond distances were measured to be 2.8352(16) Å and 2.7786(16) Å. researchgate.net
Below is a summary of the crystallographic data for (−)-8a-epi-lentiginosine.
| Crystal Data for (−)-8a-epi-lentiginosine | |
| Empirical Formula | C₈H₁₃NO₂ |
| Formula Weight | 155.19 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.2351(2) Å |
| b = 10.9695(3) Å | |
| c = 14.7966(4) Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Volume | 900.07(5) ų |
| Z | 4 |
| Density (calculated) | 1.150 Mg/m³ |
Table created based on data from reference researchgate.net.
Synthetic Challenges and Advancements in Indolizidine Ring System Construction
The synthesis of indolizidine alkaloids, including this compound and its analogues, presents significant challenges to synthetic organic chemists, primarily centered on the stereocontrolled construction of the bicyclic core. Current time information in Bangalore, IN.researchgate.net However, considerable advancements in synthetic methodologies have been developed to address these challenges, enabling the efficient and stereoselective synthesis of a wide array of indolizidine derivatives. arkat-usa.orgnih.gov
One of the primary hurdles in the synthesis of the indolizidine ring system is the establishment of multiple stereocenters with precise control over their relative and absolute configurations. The biological activity of these compounds is often highly dependent on their stereochemistry, making enantioselective and diastereoselective synthesis paramount. colab.ws
Key advancements in the construction of the indolizidine skeleton include:
Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction has become a cornerstone in the synthesis of various heterocyclic systems, including indolizidines. The use of Grubbs-type catalysts allows for the efficient cyclization of diene precursors to form the six-membered ring of the indolizidine core. researchgate.net
1,3-Dipolar Cycloaddition: The reaction of nitrones with alkenes is a widely employed strategy for the construction of the pyrrolidine ring, a key component of the indolizidine framework. This approach allows for the convergent assembly of the bicyclic system and the introduction of desired functionalities. researchgate.net
Aza-Prins Cyclization: This method involves the condensation of 2-allylpyrrolidines with aldehydes to generate iminium ions, which then undergo a highly diastereoselective cyclization to furnish the indolizidine scaffold. This strategy can create up to two new stereogenic centers in a single step.
Intramolecular Cyclization of α-Sulfinyl Carbanions: This approach has been successfully utilized for the construction of both indolizidine and pyrrolizidine ring systems, starting from readily available chiral precursors like L-(+)-tartaric acid. researchgate.net
Tsuji-Trost Reaction: The intramolecular palladium-catalyzed allylic alkylation of non-derivatized allylic alcohols has been demonstrated as a key step in the stereospecific construction of the hydroxylated pyrrolidine ring of indolizidine alkaloids. researchgate.net
These and other innovative synthetic strategies continue to expand the toolbox available to chemists for the synthesis of complex natural products like this compound and its analogues, facilitating further investigation into their biological properties.
Biological Activities and Mechanisms of Action
Enzyme Inhibition Studies
The inhibitory potential of 3-Oxo-(-)-lentiginosine has been a primary area of research, with studies focusing on its effects on various enzymes.
Glycosidase Inhibition
Glycosidases are a broad group of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. researchgate.netpatsnap.com The inhibition of these enzymes has therapeutic potential for a range of conditions. researchgate.net
Amyloglucosidase, a type of α-glucosidase, is one of the key enzymes inhibited by lentiginosine (B11785389) and its derivatives. nih.govresearchgate.net The natural product, (+)-lentiginosine, is a potent inhibitor of amyloglucosidase. researchgate.netarkat-usa.org It has been shown to be a reasonably good inhibitor of fungal amyloglucosidase, with a reported Ki value of 1 x 10⁻⁵ M. nih.gov However, it displays selectivity, as it does not significantly inhibit other α-glucosidases like sucrase and maltase, or other glycosidases. nih.gov The inhibitory activity of lentiginosine derivatives can be influenced by their stereochemistry; for instance, the 2-epimer of lentiginosine shows no activity against the glycosidases tested. nih.gov
Some synthetic analogues of lentiginosine have also been evaluated for their amyloglucosidase inhibitory activity. For example, new bicyclic iminosugars containing a cyclopropane (B1198618) motif fused to a piperidine (B6355638) ring have been synthesized and tested. acs.org One such compound demonstrated competitive inhibition against amyloglucosidase. researchgate.net The introduction of a methyl group at the C5 position in some indolizidine derivatives was found to slightly decrease the inhibitory activity towards amyloglucosidase. researchgate.net
Table 1: Amyloglucosidase Inhibition by Lentiginosine and its Derivatives
| Compound | Enzyme Source | Inhibition Type | Ki Value (M) |
|---|---|---|---|
| (+)-Lentiginosine | Fungal | - | 1 x 10⁻⁵ nih.gov |
| C5-Methylated Indolizidine 1 | Aspergillus niger | Competitive | - researchgate.net |
| 2-epimer of lentiginosine | - | Inactive | - nih.gov |
Iminosugars, also known as azasugars, are carbohydrate analogues where the ring oxygen has been replaced by a nitrogen atom. researchgate.netresearchgate.net This structural feature is key to their potent inhibitory activity against glycosidases. researchgate.netmagtech.com.cn Iminosugars mimic the structure of the natural carbohydrate substrates of these enzymes. researchgate.net
Their mechanism of action is often attributed to their structural similarity to the oxacarbenium ion-like transition state that forms during the hydrolysis of glycosidic bonds. acs.orgnih.gov By mimicking this transition state, they can bind tightly to the active site of the glycosidase, thus inhibiting its function. patsnap.com The polyhydroxylated nature of iminosugars, such as the indolizidine alkaloid family to which lentiginosine belongs, contributes to this interaction. researchgate.net The stereochemistry and the number and position of hydroxyl groups on the iminosugar ring are critical for determining the potency and selectivity of inhibition against different glycosidases. koreascience.kr
Enzyme inhibition can be broadly categorized into competitive and non-competitive mechanisms. patsnap.com
Competitive inhibition occurs when the inhibitor molecule has a similar structure to the substrate and competes for the same active site on the enzyme. patsnap.comnumberanalytics.com This type of inhibition can be overcome by increasing the substrate concentration. Many iminosugars, due to their structural similarity to carbohydrate substrates, act as competitive inhibitors of glycosidases. acs.org
Non-competitive inhibition , on the other hand, involves the inhibitor binding to a site on the enzyme that is distinct from the active site (an allosteric site). numberanalytics.comtaylorandfrancis.com This binding event causes a conformational change in the enzyme, which alters the shape of the active site and reduces its efficiency, regardless of the substrate concentration. taylorandfrancis.com Increasing the substrate concentration does not reverse this type of inhibition. taylorandfrancis.com
The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
The IC₅₀ value represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. researchgate.netreddit.com It is an important measure of an inhibitor's functional strength. ebmconsult.com
The Kᵢ value, or inhibition constant, is a more specific measure that reflects the binding affinity of the inhibitor to the enzyme. reddit.comebmconsult.com A lower Kᵢ value indicates a stronger binding affinity and therefore a more potent inhibitor. ebmconsult.com
The relationship between IC₅₀ and Kᵢ depends on the mechanism of inhibition. For competitive inhibition, the Cheng-Prusoff equation is often used to relate the two values. reddit.comyoutube.com Under specific conditions where the substrate concentration ([S]) is equal to the Michaelis constant (Kₘ), the Kᵢ for a competitive inhibitor is approximately half of the IC₅₀ value. ebmconsult.comnih.gov For non-competitive inhibition, the Kᵢ is generally considered to be equal to the IC₅₀. ebmconsult.comnih.gov These values are crucial for comparing the effectiveness of different inhibitors and for understanding their structure-activity relationships. magtech.com.cn
Competitive vs. Non-Competitive Inhibition Mechanisms
Heat Shock Protein 90 (Hsp90) Inhibition
Beyond its effects on glycosidases, (+)-lentiginosine has been identified as a good inhibitor of Heat Shock Protein 90 (Hsp90). researchgate.netplos.org Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are involved in cell signaling pathways related to cell proliferation and survival. plos.orgresearchgate.net
Studies have shown that (+)-lentiginosine inhibits the ATPase and chaperone activity of Hsp90. plos.org Unlike many other Hsp90 inhibitors that target the ATP-binding pocket in the N-terminal domain, (+)-lentiginosine is suggested to interact with the middle domain of the protein. plos.org This interaction affects the inter-domain communication within Hsp90, leading to a significant decrease in its chaperone activity. plos.org The inhibition of Hsp90's ATPase activity by (+)-lentiginosine and some of its derivatives has been demonstrated to be concentration-dependent. plos.org This novel mechanism of action makes (+)-lentiginosine an interesting scaffold for the development of new Hsp90 inhibitors. plos.orgresearchgate.net
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
N-Acylethanolamine acid amidase (NAAA) is a lysosomal enzyme responsible for the breakdown of N-acylethanolamines (NAEs), a class of lipid signaling molecules. wikipedia.org One of the most well-studied NAEs is palmitoylethanolamide (B50096) (PEA), which has demonstrated anti-inflammatory and pain-relieving effects. semanticscholar.org NAAA catalyzes the hydrolysis of NAEs, such as PEA, into their corresponding fatty acids and ethanolamine, thus terminating their signaling activity. wikipedia.orgsemanticscholar.org The enzyme is considered a member of the N-terminal nucleophile (Ntn) hydrolase superfamily and is activated under acidic conditions within the lysosome. wikipedia.orgsemanticscholar.org
Inhibition of NAAA is a therapeutic strategy being explored to enhance the beneficial effects of endogenous NAEs by preventing their degradation. guidetopharmacology.orgnih.gov This leads to an accumulation of these compounds, which can then exert their anti-inflammatory and analgesic effects. semanticscholar.orgguidetopharmacology.org Various classes of NAAA inhibitors have been developed, including derivatives of PEA and β-lactone compounds. semanticscholar.orgnih.gov The development of selective NAAA inhibitors is an active area of research for conditions involving chronic pain and inflammation. wikipedia.orgnih.gov
Pro-apoptotic Activity in Tumor Cells
The non-natural enantiomer of lentiginosine, D-(-)-lentiginosine, has been shown to induce apoptosis, or programmed cell death, in various tumor cell lines. researchgate.netresearchgate.net This pro-apoptotic activity is a significant area of research, as it suggests potential for the development of new anticancer therapies. researchgate.net
Caspase-Dependent Apoptosis Induction
The apoptosis induced by D-(-)-lentiginosine is dependent on caspases, which are a family of protease enzymes that play a crucial role in the execution of programmed cell death. nih.govsemanticscholar.org Studies have demonstrated that treatment with D-(-)-lentiginosine leads to the increased expression and activity of key caspases. nih.gov The process can be blocked by pan-caspase inhibitors, confirming the caspase-dependent nature of the apoptosis. nih.gov Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. qiagen.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. qiagen.commedsci.org
Involvement of the Intrinsic Apoptosis Pathway
Research indicates that D-(-)-lentiginosine triggers apoptosis primarily through the intrinsic pathway. semanticscholar.org This pathway is initiated by intracellular stress signals and revolves around the mitochondria. qiagen.com Key events in the intrinsic pathway include the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors into the cytoplasm. ijbs.com The regulation of this process is largely controlled by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax and Bak). qiagen.com D-(-)-lentiginosine has been shown to cause a collapse of the mitochondrial membrane potential and to modulate the expression of Bcl-2 family genes, promoting a pro-apoptotic state. nih.gov
Cytochrome c Release
A critical step in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. free.frembopress.org Once in the cytosol, cytochrome c plays a key role in the activation of the caspase cascade. free.frembopress.org Studies have shown that treatment of tumor cells with D-(-)-lentiginosine leads to a significant increase in the levels of cytosolic cytochrome c. researchgate.net For instance, in MOLT-3, HT-29, and SH-SY5Y tumor cell lines, cytochrome c levels in the cytoplasm increased by 2.3 to 2.6 times in treated cells compared to control cells. researchgate.netnih.gov This release is a direct consequence of the mitochondrial outer membrane permeabilization induced by the compound.
Caspase-3 and Caspase-8 Activation
The activation of executioner caspases, such as caspase-3, is a central event in apoptosis. medsci.org D-(-)-lentiginosine has been shown to induce the expression and activation of caspase-3 in treated tumor cells. nih.gov Caspase-8, traditionally known as an initiator caspase in the extrinsic pathway, can also be activated in response to D-(-)-lentiginosine. nih.gov While the extrinsic pathway is initiated by the binding of extracellular ligands to death receptors, caspase-8 can also be activated in a feedback loop by caspase-3, amplifying the apoptotic signal. stanford.edu The activation of both caspase-8 and caspase-3 highlights the comprehensive activation of the caspase cascade by D-(-)-lentiginosine. nih.gov
Caspase-9 Expression
As a key initiator caspase of the intrinsic pathway, caspase-9 activation is a direct result of the release of cytochrome c from the mitochondria. oncotarget.comwikipedia.orgbiovendor.com In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which then recruits and activates pro-caspase-9. ijbs.combiovendor.com Research has demonstrated that D-(-)-lentiginosine treatment significantly increases the expression of caspase-9 in various tumor cell lines. researchgate.net In studies involving MOLT-3, HT-29, and SH-SY5Y cells, caspase-9 expression was observed to increase by 1.5 to 3.1 fold after 18 hours of treatment with D-(-)-lentiginosine. researchgate.netnih.gov This upregulation of caspase-9 further confirms the central role of the intrinsic mitochondrial pathway in the pro-apoptotic activity of D-(-)-lentiginosine.
Data Tables
Upregulation of Apoptotic Factors by D-(-)-lentiginosine
| Factor | Fold Increase | Cell Lines | Reference |
|---|---|---|---|
| Caspase-9 Expression | 1.5 - 3.1 | MOLT-3, HT-29, SH-SY5Y | researchgate.netnih.gov |
| Cytosolic Cytochrome c | 2.3 - 2.6 | MOLT-3, HT-29, SH-SY5Y | researchgate.netnih.gov |
Differential Activity in Various Tumor Cell Lines (MOLT-3, HT-29, SH-SY5Y)
(-)-Lentiginosine (B1674729), a non-natural enantiomer of the naturally occurring (+)-lentiginosine, has demonstrated notable pro-apoptotic activity in different tumor cell lines. researchgate.netcolab.wsnih.gov Specifically, its effects have been investigated in MOLT-3 (human T-cell leukemia), HT-29 (human colorectal adenocarcinoma), and SH-SY5Y (human neuroblastoma) cells. researchgate.netresearchgate.net Research indicates that (-)-lentiginosine induces apoptosis in these cell lines through the intrinsic pathway. researchgate.netresearchgate.net This is evidenced by the increased expression of caspase-9 and the release of cytochrome c into the cytoplasm of treated cells. researchgate.netresearchgate.net For instance, in all three cell lines, caspase-9 expression was observed to increase by 1.5 to 3.1-fold after 18 hours of treatment, with a concurrent 2.3 to 2.6-fold increase in cytoplasmic cytochrome c. researchgate.netresearchgate.net
Selective Cytotoxicity Towards Tumor Cells vs. Non-Transformed Cells
A critical aspect of the therapeutic potential of any anti-cancer agent is its selectivity. (-)-Lentiginosine has been shown to exhibit preferential cytotoxicity towards tumor cells while being poorly cytotoxic to non-transformed cells. researchgate.netresearchgate.net This selectivity is a key feature that distinguishes it from many conventional chemotherapy agents. mdpi.comwaocp.org The ability to induce apoptosis in cancer cells without significantly harming normal, healthy cells is a highly desirable characteristic in the development of new cancer therapies. rsc.orgfrontiersin.org This selective action minimizes potential side effects and enhances the therapeutic window of the compound. mdpi.comwaocp.org
Immunomodulatory Activities
Beyond its direct anti-tumor effects, the broader class of indolizidine iminosugars, to which lentiginosine belongs, has been shown to possess immunomodulatory properties. researchgate.netacs.org Studies on related iminosugars have indicated that minor structural and stereochemical changes can tune their immunomodulatory activity. researchgate.netacs.org For example, some indolizidine iminosugars have been found to increase the ratio of TH1 to TH2 cytokines, suggesting a potential to stimulate a T-helper 1 (TH1) biased immune response, which is often associated with anti-tumor immunity. colab.wsresearchgate.netacs.org
Antiviral Properties, including Anti-HIV Activity
The family of polyhydroxylated indolizidine metabolites, which includes lentiginosine, is known for its potent glycosidase inhibitory and anti-HIV activity. acs.orgdntb.gov.ua Glycosidases are enzymes that are crucial for the proper folding of viral envelope glycoproteins, which are necessary for viral entry into host cells. By inhibiting these enzymes, iminosugars can interfere with the viral life cycle. scielo.br While the primary focus of recent research on (-)-lentiginosine has been its anti-cancer properties, the foundational understanding of related compounds suggests a potential for antiviral applications. acs.orgnih.govunair.ac.id
Structure-Activity Relationship (SAR) Investigations
The biological activity of lentiginosine and its analogs is highly dependent on their specific chemical structure. acs.orgmdpi.comsfu.ca
Impact of Stereochemistry on Biological Activity (e.g., (-)-Lentiginosine vs. (+)-Lentiginosine)
Stereochemistry plays a pivotal role in the biological functions of lentiginosine. The natural enantiomer, (+)-lentiginosine, is a potent inhibitor of amyloglucosidase. researchgate.netacs.org In contrast, the non-natural enantiomer, (-)-lentiginosine, is the one that exhibits pro-apoptotic activity against tumor cells. researchgate.netcolab.wsnih.gov This stark difference in activity between the two enantiomers highlights the high degree of stereospecificity of their biological targets. acs.org This enantiomeric distinction is crucial for understanding their mechanisms of action and for the rational design of new therapeutic agents. researchgate.netnih.gov
Role of Hydroxyl and Oxo Groups in Activity
The hydroxyl (-OH) and oxo (=O) functional groups are critical determinants of the biological activity of lentiginosine and its derivatives. hyphadiscovery.commdpi.com The presence and orientation of hydroxyl groups are essential for the molecule's interaction with its biological targets, such as the active sites of enzymes. hyphadiscovery.com For instance, the dihydroxy-indolizidine structure is a key feature of lentiginosine. researchgate.net
Furthermore, the introduction of an oxo group can significantly modulate activity. acs.orgnih.gov For example, 3-oxo analogs of some indolizidine iminosugars have been synthesized and evaluated for their biological activities. colab.wsacs.org These modifications can alter the electronic properties and conformation of the molecule, thereby influencing its binding affinity and efficacy. hyphadiscovery.com Studies on 7-hydroxylentiginosine have shown that this derivative retains the pro-apoptotic activity of the parent (-)-lentiginosine, indicating that modifications at this position can be tolerated and even used to attach labels for further study without losing the desired bioactivity. semanticscholar.org
Modifications and Derivatives Affecting Bioactivity
The core structure of lentiginosine and its analogues can be modified to enhance or alter their biological activities. These modifications often focus on the hydroxyl groups and the indolizidine ring system, leading to derivatives with potentially improved pro-apoptotic or other therapeutic properties.
7-Hydroxylentiginosine and Pro-apoptotic Activity
(-)-Lentiginosine is recognized as a potent pro-apoptotic agent against various tumor cells while exhibiting low toxicity toward normal cells. researchgate.net This has spurred interest in its derivatives, including 7-hydroxylentiginosine. The synthetic 7S-OH derivative of (-)-lentiginosine also shares this pro-apoptotic activity. semanticscholar.org The introduction of a hydroxyl group at the C-7 position can be a strategic modification to maintain or enhance the desired biological effect. The pro-apoptotic activity of these compounds is significant because apoptosis, or programmed cell death, is a crucial process in managing diseases like cancer. semanticscholar.org
Studies have shown that (-)-lentiginosine induces apoptosis through a caspase-dependent mechanism that involves the intrinsic pathway. semanticscholar.org The preservation of this activity in 7-hydroxylentiginosine highlights the potential of the C-7 position as a point for modification without losing the core bioactivity. semanticscholar.org This has led to the exploration of this derivative as a precursor for creating labeled compounds to study the specific cellular receptors and mechanisms involved in the apoptotic cascade. semanticscholar.org
7-Fluoro- and 7-Iodolentiginosines and Pro-apoptotic Activity
In addition to hydroxylation, the introduction of halogen atoms at the C-7 position of the lentiginosine structure has been investigated. Specifically, 7-fluoro- and 7-iodolentiginosines have been synthesized and evaluated for their biological effects. researchgate.net Research has demonstrated that these halogenated derivatives retain pro-apoptotic activity, similar to (-)-lentiginosine and 7-hydroxylentiginosine. researchgate.net
The ability to substitute a hydroxyl group with fluorine or iodine at the C-7 position without abolishing the pro-apoptotic effect further underscores the versatility of this position for chemical modification. This allows for the development of a broader range of derivatives with potentially fine-tuned properties.
C-8a-hydroxymethyl-1-deoxycastanospermine Congeners and their 3-oxo Analogs
A series of new quaternary indolizidine iminosugars, which are structurally related to lentiginosine, have been synthesized and studied. These include C-8a-hydroxymethyl-1-deoxycastanospermine congeners and their corresponding 3-oxo analogs. nih.govacs.org These compounds feature a hydroxymethyl group at the ring junction (C-8a), a modification that has been shown to influence their biological activity. nih.govacs.org
These congeners and their 3-oxo counterparts have demonstrated potent inhibitory activity against various glycosidase enzymes, with IC50 and Ki values in the micromolar to nanomolar range. nih.govacs.org Furthermore, these compounds have been found to act as immunostimulating agents. nih.govacs.org Their immunomodulatory effects are thought to be adjustable through minor structural and stereochemical changes. nih.govacs.org
Table 1: Bioactivity of C-8a-hydroxymethyl-1-deoxycastanospermine Congeners and their 3-oxo Analogs
| Compound Type | Target Enzymes | Bioactivity |
| C-8a-hydroxymethyl-1-deoxycastanospermine congeners | Various glycosidases | Potent inhibitors (µM to nM range) |
| 3-oxo analogs of C-8a-hydroxymethyl-1-deoxycastanospermine congeners | Various glycosidases | Potent inhibitors (µM to nM range) |
Conjugated Iminosugars and Their Bioactivity
To better understand the mechanism of action of (-)-lentiginosine and its derivatives, researchers have synthesized conjugated iminosugars. These involve attaching molecular probes, such as biotin (B1667282) and fluorescein (B123965), to the core structure. semanticscholar.org The important pro-apoptotic activity of (-)-lentiginosine, coupled with its low cytotoxicity, points to an unknown receptor that triggers the apoptotic cascade. semanticscholar.org
Derivatives of (-)-lentiginosine have been synthesized containing a biotin moiety for affinity labeling and fluorescein as a fluorescent marker. semanticscholar.org These conjugated molecules have been shown to retain significant pro-apoptotic activity, comparable to the hydroxylentiginosine precursor. semanticscholar.org The use of a carbamate (B1207046) group as a linker at the C-7 position has been validated as a suitable strategy for tethering these probes while preserving the desired bioactivity and low cytotoxicity. semanticscholar.org This approach provides valuable tools for identifying the molecular targets of (-)-lentiginosine and elucidating its intracellular pathways. semanticscholar.org
Molecular Docking Studies and Binding Affinity
Molecular docking studies are computational methods used to predict the binding orientation and affinity of a ligand to a target protein. d-nb.info These studies are instrumental in understanding the structure-activity relationships of compounds like this compound and its derivatives.
For the C-8a-hydroxymethyl-1-deoxycastanospermine congeners and their 3-oxo analogs, molecular docking has been employed to substantiate their potent inhibitory effects on various glycosidase enzymes. nih.govacs.org These computational analyses help to explain the observed inhibitory constants (Ki and IC50 values) which are in the micromolar and nanomolar ranges. nih.govacs.org The binding affinity is influenced by the conformation of the iminosugar, which in turn affects its interaction with the active site of the enzyme. researchgate.net A change in conformation can have a profound effect on the binding properties and inhibitory potential. researchgate.net
The binding potential of designed compounds is often assessed based on scoring functions that estimate the strength of the ligand-protein interaction, where lower scores typically indicate better binding affinity. mdpi.com These studies can reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. d-nb.info
Therapeutic Potential and Drug Development Applications
Oncology Research and Development
The non-natural enantiomer, (-)-lentiginosine (B1674729), has demonstrated pro-apoptotic activity in tumor cells of different origins while showing low cytotoxicity towards non-transformed cells. researchgate.net This selective action has spurred the development of various synthetic approaches to prepare lentiginosine (B11785389) and its analogues for further investigation. researchgate.net The pro-apoptotic effect is significant as apoptosis, or programmed cell death, is a crucial process in both normal and pathological states, including cancer. nih.govsemanticscholar.org
Research has shown that (-)-lentiginosine induces apoptosis through a caspase-dependent pathway. rsc.org Specifically, it has been found to increase the expression of caspase 9 and the release of cytochrome c into the cytoplasm in tumor cell lines. nih.gov These events are indicative of the intrinsic pathway of apoptosis, which is associated with the mitochondria. nih.gov Further studies have confirmed that the pro-apoptotic activity of (-)-lentiginosine is independent of p53, a key tumor suppressor protein. nih.gov
The potential anti-tumorigenic effect of (-)-lentiginosine and its derivatives is not solely attributed to their glycosidase inhibitory activity but may also involve other, yet unknown, mechanisms. nih.gov This has encouraged further investigation into these compounds as a platform for developing new anticancer drugs. nih.gov The discovery that (+)-lentiginosine is a good inhibitor of Hsp90, a chaperone protein that is a promising target for cancer therapy, further broadens the oncological applications of this class of compounds. researchgate.netplos.org
Derivatives of (-)-lentiginosine have been synthesized to explore their structure-activity relationship. For instance, 7-fluoro- and 7-iodolentiginosines have also been shown to possess pro-apoptotic activity, similar to the parent compound. researchgate.net The development of biotin (B1667282) and fluorescein-labeled derivatives of (-)-lentiginosine aims to identify the molecular targets responsible for its pro-apoptotic effects. semanticscholar.org
| Compound | Biological Activity | Significance in Oncology |
| (-)-Lentiginosine | Induces apoptosis in tumor cells. researchgate.net | Potential as a selective anticancer agent. nih.gov |
| (+)-Lentiginosine | Inhibits Hsp90. researchgate.netplos.org | Target for cancer therapy. researchgate.netplos.org |
| (-)-7S-OH-lentiginosine | Induces apoptosis. nih.gov | Potential anticancer agent. nih.gov |
| 7-fluoro-lentiginosine | Pro-apoptotic activity. researchgate.net | Structure-activity relationship studies. researchgate.net |
| 7-iodo-lentiginosine | Pro-apoptotic activity. researchgate.net | Structure-activity relationship studies. researchgate.net |
Antiviral Therapeutic Applications
The inhibition of glycosidases is a key mechanism underlying the potential antiviral activity of iminosugars like lentiginosine. Glycosidases are crucial for the proper folding and function of viral envelope glycoproteins, which are essential for viral entry and replication. researchgate.net By inhibiting these enzymes, compounds like lentiginosine can interfere with the life cycle of certain viruses.
Lentiginosine and its parent family of polyhydroxylated indolizidines are considered potential antiviral compounds. chemistryviews.org Research has explored the use of lentiginosine derivatives as antiviral agents, with some studies focusing on their potential against HIV. medchemexpress.com The development of modified lentiginosines has been pursued with the aim of creating effective antiviral agents. unipune.ac.in While some derivatives have been tested for antiviral properties, significant activity has not always been found, indicating the need for further structural modifications and screening. researchgate.net
Metabolic Disorder Management (e.g., Diabetes)
Lentiginosine and its analogues have garnered significant interest for their potential in managing metabolic disorders, particularly diabetes. This is primarily due to their ability to inhibit α-glucosidases, enzymes that play a crucial role in the digestion of carbohydrates. By inhibiting these enzymes, lentiginosine can slow down the absorption of glucose from the gut, thereby helping to control postprandial blood glucose levels.
The parent compound, (+)-lentiginosine, is a potent inhibitor of amyloglucosidase. researchgate.net This inhibitory activity makes it a potential therapeutic agent for type 2 diabetes. chemistryviews.org The exploration of various indolizidine alkaloids, including lentiginosine, as α-glucosidase inhibitors has been an active area of research. researchgate.net While some synthetic derivatives have shown poor inhibitory activity against a range of glycosidases, the potential for developing effective anti-diabetic agents from this class of compounds remains. chemistryviews.org
Anti-inflammatory Research
Recent research has begun to explore the anti-inflammatory potential of lentiginosine and its derivatives. While direct studies on 3-Oxo-(-)-lentiginosine's anti-inflammatory properties are limited, the broader class of indolizidine alkaloids has shown promise in this area. scispace.com Inflammation is a complex biological response, and the modulation of glycosidase activity can influence inflammatory pathways. jptcp.com
The structural features of lentiginosine are being investigated for their potential to interact with targets involved in inflammation. unisa.it The development of novel benzimidazole (B57391) derivatives and other heterocyclic compounds has shown anti-inflammatory trends, suggesting that the core structures of compounds like lentiginosine could be modified to enhance anti-inflammatory activity. jptcp.comunisa.it Further research is needed to fully elucidate the anti-inflammatory mechanisms and potential therapeutic applications of lentiginosine derivatives.
Pharmacological Chaperones for Genetic Diseases (e.g., Gaucher disease)
Iminosugars, the class of compounds to which lentiginosine belongs, have shown significant promise as pharmacological chaperones for the treatment of lysosomal storage diseases (LSDs). nih.govclevelandclinic.org LSDs are a group of genetic disorders caused by defects in lysosomal enzymes, leading to the accumulation of undigested molecules within the cell. nih.govwikipedia.org
Gaucher disease, a type of LSD, is characterized by a deficiency in the enzyme glucocerebrosidase. clevelandclinic.org Pharmacological chaperones are small molecules that can bind to misfolded enzymes and help them to fold correctly, thereby restoring their function and trafficking to the lysosome. Some iminosugars have been successfully used in the treatment of Gaucher disease. acs.org While direct evidence for this compound as a pharmacological chaperone for Gaucher disease is not yet established, the known activity of related iminosugars in this area suggests that lentiginosine and its derivatives could be promising candidates for further investigation. The ability of certain calystegines, which are structurally related to lentiginosine, to act as chemical chaperones for lysosomal β-glucosidase further supports this potential. researchgate.net
Challenges and Future Directions in Medicinal Chemistry
The synthesis and development of this compound and its derivatives present both challenges and opportunities in the field of medicinal chemistry. A significant challenge is the development of concise and stereoselective synthetic routes to produce these complex molecules in sufficient quantities for biological evaluation and potential clinical development. researchgate.netcolab.wsarkat-usa.org
Future drug discovery campaigns will likely focus on creating novel chemotypes based on the lentiginosine scaffold to improve potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net This includes the synthesis of variously substituted trans-1,2-dihydroxyindolizidines to better understand the structure-activity relationships for their various biological targets. researchgate.net A detailed understanding of the binding pocket and mechanism of inhibition for both the parent compound and its derivatives will be crucial for designing more complex and highly substituted analogues. researchgate.net
The diverse biological activities of lentiginosine and its derivatives, from anticancer and antiviral to anti-diabetic and potential anti-inflammatory effects, make this class of compounds a versatile platform for future drug discovery. chemistryviews.orgsemanticscholar.org The continued exploration of their mechanisms of action and the development of efficient synthetic strategies will be key to unlocking their full therapeutic potential. researchgate.netfrontiersin.org
Advanced Research Techniques and Methodologies
Spectroscopic Analysis in Elucidating Mechanisms (e.g., ¹H NMR studies)
Spectroscopic methods are fundamental in determining the structure and understanding the chemical environment of 3-Oxo-(-)-lentiginosine and its analogues. spcmc.ac.in Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, in particular, is a powerful tool for this purpose.
In ¹H NMR analysis, the chemical shifts (δ) of protons provide insights into their electronic environment. bnmv.ac.in For instance, in related complex organic molecules, protons in different parts of the structure, such as those on an aromatic ring or adjacent to a carbonyl group, will resonate at distinct chemical shift values. spcmc.ac.inbnmv.ac.in The deshielding of protons, causing them to appear at a higher chemical shift (downfield), can be influenced by factors like proximity to electronegative atoms, the magnetic anisotropy of functional groups like C=O, and involvement in hydrogen bonding. spcmc.ac.inbris.ac.uk
The coupling between adjacent protons, observed as splitting of signals into doublets, triplets, etc., provides information about the connectivity of atoms within the molecule. bnmv.ac.in The magnitude of this splitting, known as the coupling constant (J), can help determine the spatial relationship between protons, such as ortho-coupling in aromatic systems. bnmv.ac.in Furthermore, the broadness of a signal in an ¹H NMR spectrum can indicate processes like proton exchange or the influence of quadrupolar nuclei like nitrogen. spcmc.ac.inbnmv.ac.in For example, the ¹H NMR spectrum of N-confused porphyrins shows that the internal C-H proton is significantly shifted upfield, a characteristic feature of these structures. bris.ac.uk
Flow Cytometry for Apoptosis Analysis
Flow cytometry is a critical technique for quantitatively assessing apoptosis, or programmed cell death, induced by compounds like (-)-lentiginosine (B1674729). nih.govbio-rad-antibodies.com This method allows for the analysis of individual cells in a population, providing data on cell cycle status and the progression of apoptosis. nih.govnih.gov
One common approach involves staining cells with a DNA-binding dye such as propidium (B1200493) iodide (PI). nih.gov In the late stages of apoptosis, the cell membrane becomes permeable, allowing PI to enter and stain the fragmented DNA. abcam.com When analyzed by flow cytometry, apoptotic cells appear as a "sub-G1" peak, indicating a population with less DNA than healthy cells in the G1 phase of the cell cycle. abcam.com This technique was used to assess apoptosis in MOLT-3, HT-29, and SH-SY5Y tumor cell lines treated with D(−)-lentiginosine. nih.gov
Another widely used method is the Annexin V assay. bio-rad-antibodies.comabcam.com In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be labeled with a fluorescent tag and used to identify these early apoptotic cells. abcam.com By co-staining with a viability dye like PI or 7-AAD, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. bio-rad-antibodies.comresearchgate.net
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is another flow cytometry-based method that detects DNA fragmentation, a hallmark of late-stage apoptosis. nih.govabcam.com This assay uses an enzyme to label the free 3'-hydroxyl ends of fragmented DNA. nih.gov
Cell-Based Assays (e.g., MTS assay)
Cell-based assays are essential for evaluating the biological effects of compounds like this compound on cellular processes such as viability and proliferation. The MTS assay is a widely used colorimetric method for this purpose. biocompare.comhimedialabs.com
The MTS assay measures the metabolic activity of cells, which is typically proportional to the number of viable cells. biocompare.comresearchgate.net The assay is based on the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by dehydrogenase enzymes in metabolically active cells into a soluble, colored formazan (B1609692) product. biocompare.comhimedialabs.com The amount of formazan produced, which can be quantified by measuring the absorbance of light at a specific wavelength (typically 490-500 nm), is directly proportional to the number of living cells in the culture. biocompare.comhimedialabs.com
This assay is valuable for determining the cytotoxic or cytostatic effects of a compound. For example, it can be used to calculate the half-maximal cytotoxic concentration (CC50), which is the concentration of a compound required to reduce the metabolic activity of cells by 50%. semanticscholar.org The MTS assay has been employed to assess the effects of (-)-lentiginosine derivatives on the viability of cell lines like MOLT-3. semanticscholar.org It is considered a more streamlined alternative to other viability assays as it does not require a solubilization step. himedialabs.com The multiple MTS assay is a variation that can be used to determine the survival fraction of irradiated cells. nih.gov
Molecular Probes for Target Identification
Identifying the molecular targets of a bioactive compound is crucial for understanding its mechanism of action. nih.gov A common strategy involves the use of molecular probes, which are modified versions of the parent compound designed to interact with and help identify its binding partners within a cell. nih.govfrontiersin.org
This approach, often referred to as a chemical probe approach or affinity-based protein profiling, typically involves attaching a tag to the bioactive molecule. frontiersin.orgenamine.net Common tags include biotin (B1667282), which has a strong affinity for avidin (B1170675) and streptavidin, and fluorescent dyes like fluorescein (B123965). semanticscholar.orgnih.gov The tagged molecule, or probe, retains the biological activity of the parent compound and can be used to "fish out" its target proteins from a complex mixture of cellular components. semanticscholar.org
For instance, to identify the molecular target of (-)-lentiginosine responsible for its pro-apoptotic activity, researchers synthesized derivatives of (-)-lentiginosine labeled with biotin and fluorescein. semanticscholar.org These probes were designed to bind to the target protein, which could then be isolated and identified using techniques like mass spectrometry. enamine.net It is essential that the addition of the probe does not significantly alter the biological activity of the parent compound. nih.gov Label-free methods for target identification have also been developed to circumvent potential issues with probe modification. rsc.org
Computational Studies (e.g., DFT optimized structures, HOMO-LUMO energy gap)
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the electronic structure, stability, and reactivity of molecules like this compound. irjweb.comresearchgate.net DFT calculations can be used to optimize the three-dimensional structure of a molecule, providing insights that complement experimental data from techniques like X-ray crystallography. researchgate.net
A key aspect of computational analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and stability. irjweb.comschrodinger.comresearchgate.net
A large HOMO-LUMO energy gap indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap suggests higher reactivity. researchgate.net This information is valuable for predicting how a molecule might interact with biological targets. For example, the HOMO-LUMO energy gap was calculated for (-)-8a-epi-lentiginosine to assess its stability. researchgate.net Other global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can also be derived from HOMO and LUMO energies to further characterize a molecule's reactivity. irjweb.com
In Vitro and In Vivo Research Models
The biological evaluation of compounds like this compound relies on a combination of in vitro and in vivo research models to assess their activity and potential therapeutic effects.
In vitro studies are conducted in a controlled laboratory environment, typically using cell cultures. nih.gov These studies are essential for initial screening and mechanistic investigations. For example, the pro-apoptotic effects of (-)-lentiginosine were first observed in various tumor cell lines, including MOLT-3 (human T-cell leukemia), HT-29 (human colon adenocarcinoma), and SH-SY5Y (human neuroblastoma). nih.gov These cell lines serve as models to understand how the compound affects cancer cells from different origins. Cell-based assays, as described earlier, are a cornerstone of in vitro research.
Q & A
Q. Q1. What are the validated synthetic pathways for 3-Oxo-(-)-lentiginosine, and how can researchers ensure reproducibility?
Methodological Answer :
- Synthetic Route Optimization : Begin with retrosynthetic analysis to identify feasible pathways (e.g., stereoselective ketone formation, enzymatic catalysis). Use HPLC or LC-MS to monitor intermediate purity and confirm structural fidelity at each step .
- Reproducibility : Document reaction conditions (temperature, solvent ratios, catalysts) rigorously. Cross-validate results using independent replication by a secondary lab team, adhering to protocols in the Beilstein Journal of Organic Chemistry for experimental reporting .
Q. Q2. How can researchers characterize the stereochemical configuration of this compound?
Methodological Answer :
- Analytical Techniques : Combine X-ray crystallography (for absolute configuration) with NMR spectroscopy (e.g., NOESY for spatial proximity analysis). Compare optical rotation data with literature values to resolve enantiomeric discrepancies .
- Validation : Use chiral column chromatography to isolate enantiomers and confirm purity (>98%) before biological testing .
Q. Q3. What in vitro assays are suitable for initial screening of this compound’s bioactivity?
Methodological Answer :
- Target Selection : Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., kinase inhibition, apoptosis induction). Use the PICO framework to define Population (specific cell lines), Intervention (dose range), Comparison (positive/negative controls), and Outcomes (IC₅₀, cytotoxicity) .
- Dose-Response Curves : Employ high-throughput screening (HTS) with triplicate technical replicates to minimize variability. Normalize data against DMSO controls .
Advanced Research Questions
Q. Q4. How can conflicting data on this compound’s cytotoxic effects be resolved across independent studies?
Methodological Answer :
- Meta-Analysis : Conduct a scoping review to identify variables causing discrepancies (e.g., cell passage number, assay duration). Use PRISMA guidelines to evaluate study quality and heterogeneity .
- Experimental Replication : Standardize conditions (e.g., hypoxia vs. normoxia) and validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability assays) .
Q. Q5. What computational strategies are effective for predicting this compound’s molecular targets?
Methodological Answer :
- In Silico Modeling : Perform molecular docking with AutoDock Vina against protein databases (e.g., PDB, ChEMBL). Validate predictions using molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
- Network Pharmacology : Integrate STRING or KEGG pathway analysis to identify synergistic targets and off-pathway effects .
Q. Q6. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics while addressing ethical concerns?
Methodological Answer :
- Animal Model Selection : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify species and dosing routes. For ethical compliance, apply the 3Rs framework (Replacement, Reduction, Refinement) .
- Pharmacokinetic Profiling : Use LC-MS/MS for plasma concentration-time curves. Include tissue distribution studies (e.g., liver, brain) and metabolite identification via HRMS .
Data Analysis and Interpretation
Q. Q7. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report 95% confidence intervals and Akaike Information Criterion (AIC) for model selection .
- Handling Outliers : Predefine exclusion criteria (e.g., Grubbs’ test) in the experimental protocol to avoid bias .
Q. Q8. How should researchers address low yield or instability of this compound during synthesis?
Methodological Answer :
- Root-Cause Analysis : Use Ishikawa diagrams to identify variables (e.g., moisture sensitivity, temperature fluctuations). Optimize protecting groups (e.g., tert-butyldimethylsilyl) for labile functional groups .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor degradation products via UPLC-QTOF .
Literature and Collaboration
Q. Q9. What systematic strategies are effective for identifying knowledge gaps in this compound research?
Methodological Answer :
Q. Q10. How can interdisciplinary teams align research objectives for this compound studies?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
